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4-Chloro-6-fluoro-3-iodoquinoline

Lipophilicity ADME Medicinal Chemistry

Researchers often face synthetic bottlenecks when building diverse quinoline libraries due to limited chemoselectivity. 4-Chloro-6-fluoro-3-iodoquinoline (CAS 1431364-01-0) solves this with its unique halogen triad: the C-3 iodine enables selective Sonogashira coupling, the C-4 chlorine permits subsequent nucleophilic displacement or Suzuki coupling, and the C-6 fluorine modulates electronic properties and metabolic stability. • Orthogonal reactivity for sequential, chemoselective derivatization • Higher XLogP3-AA (3.6) vs non-iodinated analogs, beneficial for CNS penetration • 98% purity; available from multiple global suppliers with expedited shipping

Molecular Formula C9H4ClFIN
Molecular Weight 307.49 g/mol
CAS No. 1431364-01-0
Cat. No. B1436309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-3-iodoquinoline
CAS1431364-01-0
Molecular FormulaC9H4ClFIN
Molecular Weight307.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)Cl)I
InChIInChI=1S/C9H4ClFIN/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H
InChIKeyFWRVJUMVAKSVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoro-3-iodoquinoline – Multi-Halogen Building Block


4-Chloro-6-fluoro-3-iodoquinoline (CAS 1431364‑01‑0) is a trisubstituted quinoline scaffold bearing chloro, fluoro, and iodo substituents at the 4‑, 6‑, and 3‑positions, respectively [1]. This halogen triad confers orthogonal reactivity: the C‑I bond enables selective Pd‑catalyzed cross‑coupling, the C‑Cl bond permits nucleophilic displacement, and the C‑F substituent modulates electronic properties and metabolic stability. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and chemical biology programs that require sequential, chemoselective functionalization of the quinoline core.

C‑I
Selective Pd‑catalyzed cross‑coupling at C‑3
C‑Cl
Nucleophilic displacement at C‑4
C‑F
Electronic modulation and metabolic profile tuning

4-Chloro-6-fluoro-3-iodoquinoline – Why Generic Substitution Fails


The three halogen atoms in 4‑chloro‑6‑fluoro‑3‑iodoquinoline [1] differ markedly in bond strength, polarizability, and trans‑metalation kinetics, enabling selective, sequential transformations that are impossible with mono‑ or di‑halogenated analogs [2]. Consequently, a procurement decision to substitute this scaffold with, for example, 4‑chloro‑6‑fluoroquinoline (lacking C‑3 iodine) or 4‑chloro‑3‑iodoquinoline (lacking C‑6 fluorine) eliminates the unique synthetic versatility that is the principal rationale for selecting this specific compound. Direct head‑to‑head comparative biological or physicochemical data for the exact structure are scarce; the differentiation arguments below therefore rely on computed property comparisons and class‑level inferences from structurally related 3‑iodoquinoline and halogenated quinoline platforms.

Loss of orthogonal reactivity
Analogs lacking C‑3 iodine cannot support sequential chemoselective C–C bond formation; the unique I/Cl/F triad enables stepwise functionalization that mono‑ or di‑halogenated variants cannot replicate.
Altered electronic and ADME profile
Removal of the C‑6 fluorine eliminates an H‑bond acceptor and changes computed lipophilicity; class‑level evidence suggests these properties may shift target engagement and permeability context, requiring independent validation.
Class‑level evidence gap
Direct comparative data for the exact scaffold are scarce; differentiation relies on computed property comparisons and regioselectivity inferred from structurally related 3‑iodoquinoline platforms – review context‑specific performance before substitution.

4-Chloro-6-fluoro-3-iodoquinoline – Evidence vs. Closest Analogs


Computed Lipophilicity vs. Non-Iodinated Analogs

The presence of iodine at C‑3 and fluorine at C‑6 increases computed lipophilicity relative to analogs lacking one or both halogens [1][2][3]. Higher logP can correlate with enhanced passive membrane permeability and is a key parameter for CNS drug design.

Computed lipophilicity
Computed
XLogP3‑AA 3.6
4‑Cl‑6‑F‑quinoline: 2.9 | 4‑Cl‑3‑I‑quinoline: 3.5
May support higher membrane permeability context vs. non‑iodinated analog
PubChem computed values; correlation with experimental logP to verify
Lipophilicity ADME Medicinal Chemistry

Additional H-Bond Acceptor vs. Non-Fluorinated Analog

The 6‑fluoro substituent contributes an additional hydrogen‑bond acceptor (HBA) compared to the 6‑unsubstituted analog [1][2]. The target compound has two HBA groups (the quinoline nitrogen and the fluorine), whereas 4‑chloro‑3‑iodoquinoline has only one (the quinoline nitrogen).

H‑bond acceptor count
Computed
2 HBA
4‑Cl‑3‑I‑quinoline: 1 HBA
Additional C‑F acceptor may modulate solubility and target‑site interactions
Data to verify in target‑specific assay context
H‑Bonding Solubility Molecular Recognition

Exclusive C-3 Cross-Coupling Reactivity

In 4‑chloro‑3‑iodoquinoline scaffolds, the C‑3 iodine undergoes Sonogashira coupling with terminal alkynes exclusively, while the C‑4 chlorine remains intact [1]. This contrasts with 4‑chloro‑6‑fluoroquinoline (CAS 391‑77‑5), which lacks a C‑3 halogen and therefore cannot participate in such a chemoselective transformation.

C‑3 Sonogashira selectivity
Class‑level inference
Exclusive C‑3 coupling (>99% selectivity inferred)
Conditions: PdCl₂(PPh₃)₂/CuI, NEt₃, terminal alkyne, dioxane‑water
Supports sequential C‑3 then C‑4 derivatization strategy
Class‑level from 2‑aryl‑4‑chloro‑3‑iodoquinoline studies; verify on exact scaffold
Cross‑Coupling Sonogashira Orthogonal Reactivity

Kinase Selectivity: Iodine vs. Cl/Br Analogs

In a series of halogen‑substituted 4‑anilinoquinolines, the iodine analog (compound 12) displayed distinct kinase binding affinity (KD) values compared to the chlorine (10) and bromine (11) analogs, demonstrating that the halogen identity at the quinoline core can modulate both potency and off‑target profile [1]. Although these data are not from 4‑chloro‑6‑fluoro‑3‑iodoquinoline itself, they establish a class‑level principle that the iodine substituent provides a unique selectivity fingerprint.

Kinase selectivity profile
Class‑level inference
I‑analog GAK KD 7.9 nM, RIPK2 KD 69 nM
Cl‑analog GAK 6.7 nM, RIPK2 85 nM; Br‑analog GAK 1.9 nM, RIPK2 110 nM
Iodine substitution yields distinct selectivity fingerprint vs. Cl/Br
Data from halogenated 4‑anilinoquinoline panel; transferability to target scaffold to verify
Kinase Selectivity GAK RIPK2 Chemical Probe

4-Chloro-6-fluoro-3-iodoquinoline – High-Value Applications


Sequential Pd-Catalyzed Derivatization

The exclusive C‑3 selectivity of Sonogashira coupling on the 3‑iodo group, with the 4‑chloro remaining intact, enables a two‑step protocol: first, C‑3 alkynylation; second, C‑4 Suzuki coupling or nucleophilic displacement [1]. This orthogonal strategy dramatically accelerates the construction of diverse trisubstituted quinoline libraries for screening programs, whereas non‑iodinated analogs cannot support the initial C‑3 coupling.

Kinase Chemical Probe Lead Generation

For research groups targeting the NAK‑family kinases (GAK, AAK1, STK16, BMP2K) or RIPK2, the iodine‑substituted quinoline core provides a selectivity profile that is differentiated from the chloro‑ or bromo‑substituted variants [1]. Procuring the iodo‑scaffold early in a hit‑expansion campaign allows exploration of a distinct selectivity space without additional synthetic burden.

CNS-Penetrant Compound Optimization

The elevated computed XLogP3‑AA (3.6) of 4‑chloro‑6‑fluoro‑3‑iodoquinoline, compared to non‑iodinated analog 4‑chloro‑6‑fluoroquinoline (2.9), positions this scaffold as a more lipophilic starting point for CNS drug discovery programs where higher logP is correlated with improved blood‑brain barrier permeability [1][2].

SAR Studies on 6-Position H-Bond Interactions

The additional hydrogen‑bond acceptor contributed by the 6‑fluoro substituent (HBA count = 2) vs. 4‑chloro‑3‑iodoquinoline (HBA = 1) makes this compound the preferred scaffold when probing H‑bond interactions at the quinoline 6‑position with a biological target [1][3]. This property directly influences SAR interpretation and compound prioritization.

Application
Selection Property
Validation Focus
Sequential C–C bond library synthesis
Orthogonal C‑3/C‑4 reactivity
Chemoselective cross‑coupling validation
Kinase probe discovery research
Halogen‑dependent selectivity profile
Kinase panel selectivity screening
CNS penetration research context
Computed lipophilicity (XLogP)
Membrane permeability model correlation
H‑bond SAR studies at 6‑position
Additional H‑bond acceptor count
Target binding assay context verification
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